N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a hydroxypropyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the fluorobenzyl and hydroxypropyl intermediates. These intermediates are then reacted under controlled conditions to form the final oxalamide compound. Key reaction conditions include the use of specific catalysts, temperature control, and the presence of solvents to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, which may be useful in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a tool for probing biological systems.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further drug discovery efforts.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
N1-(4-fluorobenzyl)-3-nitrobenzene-1,4-diamine
N1-cyclohexyl-4-(4-fluorobenzyl)-1,4-diazepane-1-carbothioamide
Uniqueness: N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-13-3-1-11(2-4-13)9-19-16(22)15(21)18-7-5-14(20)12-6-8-23-10-12/h1-4,6,8,10,14,20H,5,7,9H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSOZTNYAVJQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCCC(C2=CSC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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